molecular formula C12H21NO2 B2708316 N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide CAS No. 2190141-91-2

N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide

Cat. No.: B2708316
CAS No.: 2190141-91-2
M. Wt: 211.305
InChI Key: MKXKIFAILTYGNA-UHFFFAOYSA-N
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Description

N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide is an organic compound with a complex structure that includes a methoxy group, a methylcyclohexyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide typically involves the reaction of 4-methoxy-N-(1-methylcyclohexyl)aniline with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 4-Hydroxy-N-(1-methylcyclohexyl)methylprop-2-enamide.

    Reduction: N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enol.

    Substitution: N-[(4-Hydroxy-1-methylcyclohexyl)methyl]prop-2-enamide.

Mechanism of Action

The mechanism of action of N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the prop-2-enamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxy-1-methylcyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-11(14)13-9-12(2)7-5-10(15-3)6-8-12/h4,10H,1,5-9H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKIFAILTYGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)OC)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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